2H-pyran-4-amine can be synthesized through various chemical reactions involving nitrogen-containing heterocycles and carbonyl compounds. Its derivatives, such as 4-aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride, are also explored for their biological activities and applications in drug development .
In terms of classification, 2H-pyran-4-amine belongs to the category of heterocyclic compounds, specifically pyrans, which are cyclic compounds containing oxygen in the ring. The presence of the amino group classifies it further as an amine derivative, making it relevant in organic synthesis and pharmaceutical chemistry.
The synthesis of 2H-pyran-4-amine can be achieved through several methods, including:
For instance, one notable synthesis route involves a base-promoted domino process that includes consecutive addition-elimination steps followed by intramolecular cyclization. This method has shown promise in producing various substituted pyrans with high selectivity and yield .
The molecular structure of 2H-pyran-4-amine features a six-membered ring containing one oxygen atom and an amino group attached to the carbon framework. The structural formula can be represented as follows:
Molecular weight:
The compound's geometry allows for various substitutions that can modify its chemical properties and biological activity.
2H-pyran-4-amine participates in several chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions typically involve controlled temperatures and pH levels to ensure desired outcomes .
The mechanism of action for 2H-pyran-4-amine is primarily related to its interaction with biological targets through its amino group. The amino group can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. Detailed studies are necessary to fully elucidate these interactions and their implications in pharmacology .
Relevant data on physical properties can be found through databases such as PubChem or chemical suppliers .
2H-pyran-4-amine has several applications in scientific research:
2-Hydro-4-aminopyran serves as a critical pharmacophore in inhibitors targeting transforming growth factor beta type 1 receptor (TGFβR1), a serine/threonine kinase receptor overexpressed in multiple carcinomas. This heterocyclic scaffold enables potent disruption of canonical SMAD signaling by competitively binding to the ATP-binding site of TGFβR1 (also designated activin receptor-like kinase 5), thereby preventing phosphorylation of SMAD2 and SMAD3 transcription factors. Structural analyses reveal that the pyran ring’s oxygen atom forms a hydrogen bond with His283 in the hinge region of TGFβR1, while the amine group facilitates water-mediated interactions with Asp351, conferring high binding specificity [7].
Table 1: Impact of 2-Hydro-4-Aminopyran-Based TGFβR1 Inhibitors on SMAD Pathway Components
Compound | IC₅₀ (TGFβR1) | SMAD2/3 Phosphorylation Inhibition (%) | Downstream Gene Suppression |
---|---|---|---|
16w (Quinoline-pyran hybrid) | 12.8 nM | 98.3 ± 1.2 | PAI-1, SNAIL, COL1A1 |
Galunisertib analog | 56 nM | 89.7 ± 2.1 | PAI-1, MMP9 |
LY-3200882 derivative | 8.3 nM | 99.1 ± 0.8 | VIM, FN1, ZEB1 |
Rational molecular hybridization strategies have yielded 4-((3-(tetrahydro-2-hydro-4-aminopyran)-1-hydro-pyrazol-4-yl)oxy)quinoline derivatives exhibiting nanomolar efficacy against hepatocellular carcinoma. These hybrids exploit the planar geometry of quinoline for DNA intercalation while the 2-hydro-4-aminopyran moiety engages TGFβR1, enabling dual targeting. Compound 16w demonstrates exemplary potency with 50% inhibitory concentration values of 0.067–0.090 μM against hepatoma H22 cell viability, outperforming first-generation inhibitors (e.g., Galunisertib) by 6-fold in proliferation assays [7].
Mechanistically, these compounds induce G2/M cell cycle arrest via p21 upregulation and trigger mitochondrial apoptosis, evidenced by 4.8-fold increases in caspase-3/7 activity. In orthotopic H22 xenografts, oral administration of 30 mg/kg 16w for 21 days achieved tumor regression of 78.3 ± 5.1% versus vehicle controls, with negligible weight loss. Histopathology revealed diminished collagen deposition (55% reduction in Sirius Red staining) and microvessel density (72% CD31+ reduction), confirming disruption of TGF-β-driven fibrotic and angiogenic programs [7].
Pyran-4-amine core structures demonstrate enhanced retention in P-glycoprotein-overexpressing malignancies due to their moderate log P values (1.8–2.3) and low topological polar surface area (<60 Ų), evading efflux mechanisms. In Adriamycin-resistant MCF-7 breast adenocarcinoma cells (MCF-7/ADR), halogenated pyranocoumarin analogs like 2-amino-9-methyl-5-oxo-4-(4-fluorophenyl)-4-hydro,5-hydro-pyrano[3,2-c]chromene-3-carbonitrile (compound 4c) exhibit 50% inhibitory concentration values of 1.48 μM—9.2-fold lower than doxorubicin (13.6 μM) [9].
Table 2: Cytotoxicity Profile of 2-Hydro-4-Aminopyran Analogs in Drug-Resistant Models
Cell Line | Resistance Mechanism | Compound 4c (50% Inhibitory Concentration) | Doxorubicin (50% Inhibitory Concentration) | Resistance Reversal Index |
---|---|---|---|---|
MCF-7/ADR (Breast) | P-glycoprotein | 1.48 μM | 13.6 μM | 9.2 |
KB-VIN (Cervical) | P-glycoprotein | 0.059 μM | 8.91 μM | 151.0 |
Caco-2 (Colon) | BCRP | 2.17 μM | 25.3 μM | 11.7 |
These analogs concurrently suppress P-glycoprotein function, increasing calcein-AM accumulation by 8.3-fold and reducing P-glycoprotein expression by 60% through ubiquitin-mediated degradation. Flow cytometry confirms G2/M arrest (41.8% of cells vs. 12.3% in controls) and Annexin V-positive apoptosis (28.7-fold increase) in resistant lines, indicating multimodal cytotoxicity [4] [9].
2-Hydro-4-aminopyran-based TGFβR1 inhibitors reprogram the immunosuppressive tumor microenvironment by attenuating regulatory T cell infiltration and enhancing cytotoxic CD8+ T cell recruitment. In pancreatic ductal adenocarcinoma models, silicasome nanoparticle-encapsulated pyran-amine inhibitors (e.g., Nintedanib analogs) reduced collagen I deposition by 55% and elevated the CD8+/regulatory T cell ratio by 3.7-fold versus monotherapy controls. This stromal remodeling sensitizes tumors to programmed cell death protein 1 blockade, with combination therapy achieving 94.2% tumor growth inhibition versus 51.8% with anti-programmed cell death protein 1 alone [5].
The underlying immunomodulatory mechanism involves extracellular signal-regulated kinase-mediated transcriptional upregulation of programmed cell death ligand 1 on cancer cells, potentiating checkpoint inhibitor engagement. Spatial transcriptomics revealed coordinated suppression of TGF-β-responsive genes (e.g., TIMP1, THBS1) and induction of interferon gamma pathways, establishing an immunologically "hot" tumor microenvironment. Such synergy enables 80% complete response rates in murine KRAS-mutant pancreatic tumors with durable remission exceeding 90 days post-treatment cessation [2] [5].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0